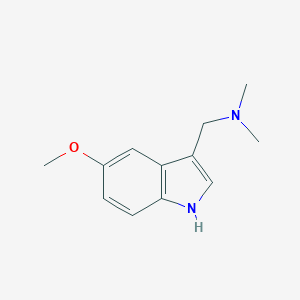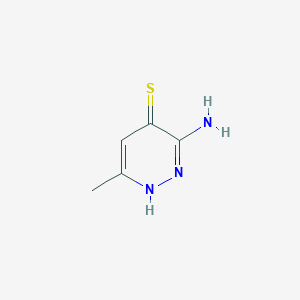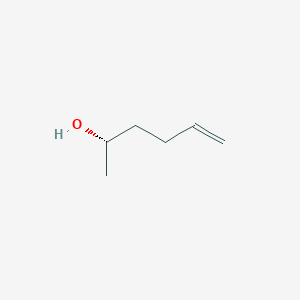
Manganese;dihydrate
Übersicht
Beschreibung
Manganese dihydrate is a chemical compound consisting of manganese ions and water molecules. It is commonly found in the form of manganese(II) chloride dihydrate, which is a pink solid. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme function and bone formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese dihydrate can be synthesized through several methods. One common method involves the reaction of manganese(IV) oxide with concentrated hydrochloric acid, producing manganese(II) chloride dihydrate, water, and chlorine gas: [ \text{MnO}_2 + 4\text{HCl} \rightarrow \text{MnCl}_2 \cdot 2\text{H}_2\text{O} + \text{Cl}_2 ]
Industrial Production Methods: In industrial settings, manganese dihydrate is often produced by treating manganese carbonate with hydrochloric acid. The resulting solution is then carefully neutralized to precipitate impurities, yielding pure manganese dihydrate.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in basic solutions, hydrogen peroxide can oxidize manganese(II) hydroxide to manganese(IV) oxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic solutions.
Reduction: Manganese dihydrate can be reduced using reducing agents like sodium borohydride.
Substitution: Manganese dihydrate can undergo substitution reactions with various ligands to form coordination complexes.
Major Products:
Oxidation: Manganese(IV) oxide.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various manganese coordination complexes.
Wissenschaftliche Forschungsanwendungen
Manganese dihydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing manganese oxides and other manganese-containing materials.
Biology: Essential for enzyme function and bone formation.
Medicine: Investigated for its potential in treating manganese deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in the production of batteries, ceramics, and as a catalyst in various chemical reactions.
Wirkmechanismus
Manganese dihydrate exerts its effects primarily through its role as a cofactor for various enzymes. It is involved in the catalytic activity of enzymes such as superoxide dismutase, which protects cells from oxidative damage. Manganese ions also play a role in the synthesis of proteins and the regulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) chloride tetrahydrate: Similar in composition but contains more water molecules.
Manganese(III) acetate dihydrate: Another manganese compound with different oxidation states and properties.
Manganese(II) sulfate monohydrate: Contains sulfate ions instead of chloride ions.
Uniqueness: Manganese dihydrate is unique due to its specific hydration state and its role in various biological and industrial processes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
manganese;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJYWORJJEMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940448 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.969 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18933-05-6 | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018933056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese hydroxide (Mn(OH)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



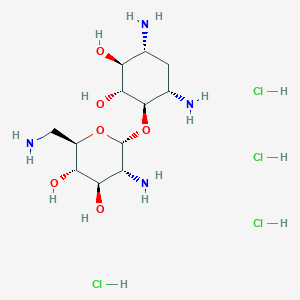

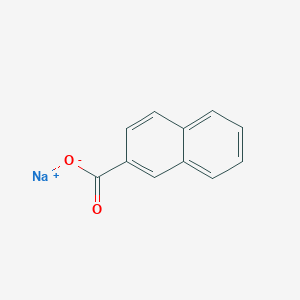
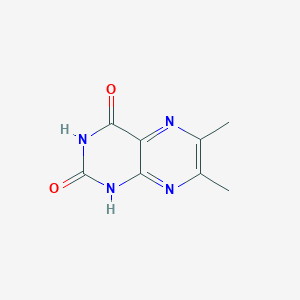
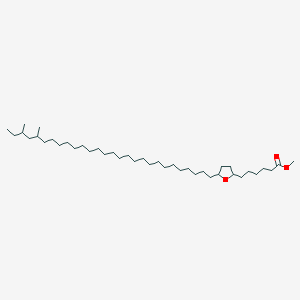

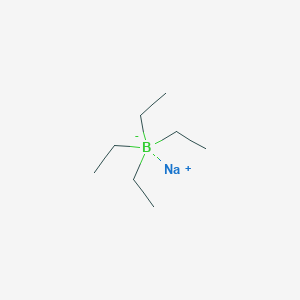
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
